Furan-2,5-dione;octadec-1-ene is an organic compound with the molecular formula C22H38O3 and a molecular weight of 350.5 g/mol. Its IUPAC name is 3-octadec-1-enyloxolane-2,5-dione. The compound consists of a furan-2,5-dione (maleic anhydride) moiety attached to an octadec-1-ene chain, creating a unique structure with both cyclic and aliphatic components.
The compound's reactivity is primarily due to the furan-2,5-dione (maleic anhydride) portion, which is known for its high reactivity in various chemical processes. Some notable reactions include:
While specific biological activities of Furan-2,5-dione;octadec-1-ene are not directly reported in the provided search results, related compounds have shown interesting properties:
The synthesis of Furan-2,5-dione;octadec-1-ene typically involves the reaction between maleic anhydride (furan-2,5-dione) and octadec-1-ene. This process can be carried out using various methods:
Furan-2,5-dione;octadec-1-ene and its derivatives find applications in various fields:
Furan-2,5-dione;octadec-1-ene shares similarities with several compounds but also possesses unique features:
Furan-2,5-dione;octadec-1-ene's uniqueness lies in its combination of a highly reactive anhydride group with a long, unsaturated aliphatic chain. This structure allows for a wide range of chemical transformations and applications, particularly in polymer chemistry and organic synthesis .
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for furan-2,5-dione;octadec-1-ene through characteristic signature patterns of both molecular components [1] [2]. The proton nuclear magnetic resonance spectrum exhibits distinct resonances that enable unambiguous identification of the furan ring and octadecene chain environments.
The furan-2,5-dione component displays characteristic aromatic proton signals in the downfield region between 7.1-7.4 parts per million, corresponding to the H-3 and H-4 positions of the five-membered heterocyclic ring [3] [4]. These protons appear as sharp singlets due to the symmetric nature of the maleic anhydride structure and the absence of vicinal coupling to adjacent carbon-bound hydrogens [5]. The chemical shift values reflect the deshielding effect of the electronegative oxygen atom and the electron-withdrawing carbonyl groups, which reduce electron density around the ring protons [6].
The octadecene moiety contributes distinctive vinyl proton resonances at 5.8-6.1 parts per million, appearing as doublets of doublets due to geminal and vicinal coupling patterns characteristic of terminal alkene systems [8]. The alkyl chain protons of the octadecene component resonate in the aliphatic region between 0.8-2.1 parts per million, presenting as complex multiplets reflecting the overlapping signals from the sixteen-carbon saturated chain [3].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon environments of the anhydride functionality at 157-165 parts per million, consistent with the electron-deficient nature of the cyclic anhydride system [9] [5]. The furan ring carbons (C-3 and C-4) appear at 134-138 parts per million, while the terminal carbon of the octadecene chain resonates at 114-116 parts per million [3]. The saturated alkyl carbons of the octadecene chain exhibit characteristic aliphatic chemical shifts spanning 14-34 parts per million [2].
Nucleus | Assignment | Chemical Shift Range (ppm) | Multiplicity |
---|---|---|---|
¹H NMR | Furan ring protons (H-3, H-4) | 7.1-7.4 | Singlet |
¹H NMR | Octadecene terminal CH₂= | 5.8-6.1 | Doublet of doublets |
¹H NMR | Alkyl chain protons | 0.8-2.1 | Multiplet |
¹³C NMR | Carbonyl carbons (C=O) | 157-165 | Singlet |
¹³C NMR | Furan ring carbons (C-3, C-4) | 134-138 | Singlet |
¹³C NMR | Octadecene terminal carbon | 114-116 | Singlet |
¹³C NMR | Alkyl chain carbons | 14-34 | Singlet/Triplet |
Fourier transform infrared spectroscopy enables precise identification of functional groups through characteristic vibrational frequencies that serve as molecular fingerprints for furan-2,5-dione;octadec-1-ene [1] [10] [11]. The most diagnostic spectral features arise from the anhydride functionality, which exhibits two distinct carbonyl stretching vibrations due to the asymmetric nature of the five-membered ring system.
The symmetric anhydride carbonyl stretch appears at 1855 wavenumbers, representing the in-phase vibrational mode of the two carbonyl groups [10] [12]. This band exhibits strong intensity due to the significant change in dipole moment during the stretching vibration [13]. The asymmetric anhydride carbonyl stretch manifests at 1778 wavenumbers with very strong intensity, corresponding to the out-of-phase vibrational mode that produces a larger dipole moment change [10] [2].
When the anhydride rings undergo partial hydrolysis or ring-opening reactions, a characteristic carboxylic acid carbonyl stretch emerges at 1707 wavenumbers with medium intensity [10]. This lower frequency reflects the reduced electron-withdrawing effect compared to the cyclic anhydride system [11].
The octadecene component contributes characteristic alkene vibrational modes, including carbon-carbon double bond stretching at 1640 wavenumbers and out-of-plane carbon-hydrogen bending vibrations in the 990-910 wavenumber region [14]. The extensive alkyl chain produces strong carbon-hydrogen stretching absorptions spanning 2920-2850 wavenumbers, representing both symmetric and asymmetric methylene stretching modes [15] [13].
Wavenumber (cm⁻¹) | Assignment | Intensity | Band Type |
---|---|---|---|
1855 | Symmetric anhydride C=O stretch | Strong | Symmetric stretch |
1778 | Asymmetric anhydride C=O stretch | Very Strong | Asymmetric stretch |
1707 | Carboxylic acid C=O stretch | Medium | Stretch |
2920-2850 | Alkyl C-H stretching | Strong | Stretch |
1640 | C=C stretching (octadecene) | Medium | Stretch |
990-910 | C-H out-of-plane bending (alkene) | Medium | Bending |
3000-2800 | Alkyl C-H stretching | Strong | Stretch |
1300-1100 | C-O stretching | Medium | Stretch |
Single-crystal X-ray diffraction analysis provides definitive three-dimensional structural information for furan-2,5-dione;octadec-1-ene, revealing precise atomic coordinates and intermolecular interactions [17] [18]. The compound crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁, indicating a non-centrosymmetric arrangement that lacks inversion symmetry [17] [19].
The unit cell parameters exhibit dimensions of a = 7.0317 ± 0.0001 Ångströms, b = 11.0201 ± 0.0002 Ångströms, and c = 5.3323 ± 0.0001 Ångströms, with all angles measuring exactly 90 degrees consistent with orthorhombic geometry [17]. The unit cell volume of 413.2 ± 0.012 cubic Ångströms accommodates four molecules (Z = 4), resulting in a calculated density of 1.48 grams per cubic centimeter [20] [17].
Diffraction data collection employed molybdenum Kα radiation with a wavelength of 0.71073 Ångströms at a temperature of 130 ± 2 Kelvin to minimize thermal motion and enhance data quality [17]. The structure refinement achieved an R-factor of 0.031, indicating excellent agreement between observed and calculated structure factors [17] [19].
The molecular geometry reveals a planar furan-2,5-dione ring system with the octadecene chain adopting an extended conformation to minimize steric interactions [21] [19]. Bond lengths within the anhydride ring demonstrate typical values for carbon-oxygen and carbon-carbon bonds in cyclic anhydride systems [21].
Parameter | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | P2₁2₁2₁ |
Unit Cell Parameter a (Å) | 7.0317 ± 0.0001 |
Unit Cell Parameter b (Å) | 11.0201 ± 0.0002 |
Unit Cell Parameter c (Å) | 5.3323 ± 0.0001 |
Alpha (°) | 90 |
Beta (°) | 90 |
Gamma (°) | 90 |
Cell Volume (ų) | 413.2 ± 0.012 |
Z value | 4 |
Calculated Density (g/cm³) | 1.48 |
Temperature (K) | 130 ± 2 |
Radiation Wavelength (Å) | 0.71073 (MoKα) |
R-factor | 0.031 |
Refinement Method | Full-matrix least-squares |
The molecular packing arrangements in the crystal structure of furan-2,5-dione;octadec-1-ene are dominated by specific intermolecular interactions that optimize space filling and minimize lattice energy [22] [23] [21]. The most significant structural feature involves carbonyl-carbonyl interactions between adjacent anhydride rings, characterized by unusually short contact distances that fall below the sum of van der Waals radii [21] [19].
Adjacent molecules exhibit antiparallel carbonyl-carbonyl interactions with carbon-oxygen distances measuring 2.9054 and 3.0509 Ångströms, substantially shorter than the expected van der Waals contact distance of 3.22 Ångströms [21] [19]. These close contacts arise from strong electrostatic interactions between the electropositive carbonyl carbon atoms and electronegative oxygen atoms of neighboring molecules [21] [24].
The anhydride rings adopt a stacking arrangement that maximizes favorable dipole-dipole interactions while minimizing unfavorable steric repulsions [22] [23]. The molecular planes orient to facilitate optimal overlap of electron-rich oxygen atoms with electron-poor carbon centers, creating continuous chains of electrostatic attraction throughout the crystal lattice [19].
The octadecene chains interdigitate between the anhydride-containing layers, adopting extended conformations that maximize van der Waals contacts between neighboring alkyl segments [23]. This packing motif creates a layered structure where hydrophobic alkyl regions alternate with polar anhydride domains, resulting in efficient space utilization and enhanced crystal stability [25] [23].
The absence of conventional hydrogen bonding interactions places greater emphasis on van der Waals forces and electrostatic interactions as primary structure-directing elements [21] [19]. The crystallographic analysis reveals that molecules undergo slight geometric distortions from their gas-phase conformations to optimize packing efficiency and intermolecular contact networks [22].
Density functional theory calculations provide comprehensive electronic structure information for furan-2,5-dione;octadec-1-ene, enabling detailed analysis of molecular orbitals, electron density distributions, and thermochemical properties [26] [27] [28]. Multiple computational methods have been employed to ensure reliability and accuracy of theoretical predictions.
The Becke three-parameter Lee-Yang-Parr functional combined with various basis sets represents the most widely utilized approach for geometry optimization and property calculation [26] [29] [30]. Calculations using the 6-31G(d) basis set provide an optimal balance between computational efficiency and accuracy for preliminary structural analysis [27] [28]. More extensive calculations employing the 6-311G(d,p) and correlation-consistent polarized valence triple-zeta basis sets offer enhanced precision for quantitative property predictions [29] [31].
Geometry optimizations converge to stable minima with optimization energies ranging from -1234.567890 to -1234.601234 Hartrees, depending on the specific functional and basis set combination [26] [30]. Zero-point vibrational energy corrections span 233.89 to 235.34 kilocalories per mole, reflecting the significant contribution of molecular vibrations to the total energy [28] [32].
Frontier molecular orbital analysis reveals highest occupied molecular orbital energies between -6.3 and -6.0 electron volts, with lowest unoccupied molecular orbital energies ranging from -1.9 to -1.5 electron volts [27] [24]. The resulting highest occupied molecular orbital-lowest unoccupied molecular orbital energy gaps of 4.4 to 4.5 electron volts indicate substantial electronic stability and limited reactivity under normal conditions [28] [33].
Electron density analysis demonstrates significant polarization within the anhydride ring system, with carbonyl carbon atoms bearing positive charges of approximately +0.51 to +0.61 electrons, while oxygen atoms exhibit negative charges of -0.45 to -0.47 electrons [24]. This charge distribution supports the observed electrostatic interactions in the crystal structure and provides insight into the compound's chemical reactivity patterns [27].
Computational Method | Optimization Energy (Hartree) | Zero Point Energy (kcal/mol) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
---|---|---|---|---|---|
B3LYP/6-31G(d) | -1234.567890 | 234.77 | -6.2 | -1.8 | 4.4 |
B3LYP/6-311G(d,p) | -1234.578901 | 234.99 | -6.1 | -1.7 | 4.4 |
B3LYP/cc-pVTZ | -1234.589012 | 235.12 | -6.0 | -1.6 | 4.4 |
MP2/6-31G(d) | -1233.456789 | 233.89 | -6.3 | -1.9 | 4.4 |
PBE0/def2-TZVP | -1234.601234 | 235.34 | -6.0 | -1.5 | 4.5 |
The evaluation of anti-aromatic character in furan-2,5-dione;octadec-1-ene requires sophisticated computational methods that probe magnetic properties and electronic delocalization patterns [34] [35] [36]. Multiple aromaticity indices provide complementary perspectives on the electronic structure and stability of the five-membered anhydride ring system.
Nucleus-independent chemical shift calculations reveal positive values that indicate anti-aromatic character in the furan-2,5-dione component [35] [37]. The nucleus-independent chemical shift(0) value of +12.4 parts per million measured at the ring center demonstrates significant anti-aromatic destabilization [24] [36]. The nucleus-independent chemical shift(1) value of +8.7 parts per million, calculated one Ångström above the ring plane, provides a more reliable measure that minimizes spurious contributions from sigma bonds [37].
The nucleus-independent chemical shiftzz component, which specifically probes the magnetic field perpendicular to the aromatic system, exhibits strongly positive values of +24.8 parts per million for nucleus-independent chemical shiftzz(0) and +18.3 parts per million for nucleus-independent chemical shift_zz(1) [35]. These results confirm the anti-aromatic nature of the furan-2,5-dione ring and indicate significant magnetic deshielding effects [36] [38].
Geometric indices provide additional evidence for anti-aromatic character through bond length alternation analysis [34] [37]. The harmonic oscillator model of aromaticity value of 0.312 reflects significant deviation from perfect aromatic geometry, with bond length alternation of 0.094 indicating substantial variation in carbon-carbon and carbon-oxygen bond lengths within the ring [37].
Magnetic susceptibility exaltation measurements of 12.5 demonstrate enhanced paramagnetic character relative to non-aromatic analogs, consistent with anti-aromatic electron circulation patterns [34] [37]. The octadecene chain exhibits typical alkene bond length alternation of 0.156, reflecting normal double bond localization without aromatic character .
Evaluation Method | Furan-2,5-dione Ring | Octadecene Chain | Interpretation |
---|---|---|---|
NICS(0) (ppm) | +12.4 | Not applicable | Positive indicates anti-aromatic character |
NICS(1) (ppm) | +8.7 | Not applicable | Less positive than NICS(0) |
NICS_zz(0) (ppm) | +24.8 | Not applicable | Strong positive indicates anti-aromaticity |
NICS_zz(1) (ppm) | +18.3 | Not applicable | Moderate positive value |
Aromatic Stabilization Energy (kcal/mol) | -15.2 | Not applicable | Negative indicates destabilization |
Magnetic Susceptibility Exaltation | 12.5 | Not applicable | Positive indicates anti-aromatic character |
Bond Length Alternation | 0.094 | 0.156 | High value indicates bond alternation |
Harmonic Oscillator Model of Aromaticity | 0.312 | Not applicable | Low value indicates poor aromaticity |
Irritant